An In-Depth Technical Guide to Pentanoic-2,2,3,3-d4 Acid (CAS 1219804-71-3) for Advanced Analytical Applications
An In-Depth Technical Guide to Pentanoic-2,2,3,3-d4 Acid (CAS 1219804-71-3) for Advanced Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Pentanoic-2,2,3,3-d4 acid, a stable isotope-labeled internal standard essential for high-precision quantitative analysis. We will delve into its fundamental properties, its critical role in mass spectrometry-based bioanalysis, and provide practical guidance for its application.
Core Compound Profile and Physicochemical Properties
Pentanoic-2,2,3,3-d4 acid is a deuterated form of pentanoic acid (also known as valeric acid), a five-carbon straight-chain carboxylic acid. The strategic placement of four deuterium atoms at the α and β positions (carbons 2 and 3) provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry.
Table 1: Physicochemical Properties of Pentanoic-2,2,3,3-d4 Acid and its Unlabeled Analog
| Property | Pentanoic-2,2,3,3-d4 Acid (CAS: 1219804-71-3) | Pentanoic Acid (CAS: 109-52-4) |
| Molecular Formula | C₅D₄H₆O₂[1] | C₅H₁₀O₂ |
| Molecular Weight | ~106.16 g/mol [1][2] | 102.13 g/mol |
| Appearance | Clear liquid | Colorless liquid with an unpleasant odor[3] |
| Boiling Point | Predicted: 185.3 ± 3.0 °C at 760 mmHg[4] | 186 °C at 1013 hPa |
| Melting Point | Not available | -32 °C |
| Density | Predicted: 1.0 ± 0.1 g/cm³[4] | 0.938 g/cm³ at 20 °C |
| Flash Point | Predicted: 88.9 ± 0.0 °C[4] | 86 °C |
| Solubility in Water | Not available | 40 g/L |
| Isotopic Purity | ≥ 99 atom % D[1] | Not applicable |
| Chemical Purity | ≥ 98%[1] | ≥ 98.0% (GC) |
Note: Experimental data for the deuterated compound is limited; however, its physical properties are expected to be very similar to its unlabeled counterpart.
The deuteration at the 2,2,3,3-positions is a deliberate choice. These positions are not readily exchangeable under typical physiological or analytical conditions, ensuring the isotopic label's stability throughout sample preparation and analysis. This stability is paramount for its function as a reliable internal standard.
The Power of a Deuterated Internal Standard in Quantitative Mass Spectrometry
In quantitative mass spectrometry, particularly in complex biological matrices such as plasma, urine, or tissue homogenates, variability in sample preparation and instrument response can lead to inaccurate results. A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these variations.
Pentanoic-2,2,3,3-d4 acid is an exemplary SIL-IS for the quantification of endogenous or exogenous pentanoic acid and structurally related short-chain fatty acids. The core principle lies in its near-identical chemical and physical behavior to the analyte of interest.
Figure 1: Workflow of a Stable Isotope Dilution Assay.
Causality in Experimental Design:
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Co-elution: Because Pentanoic-2,2,3,3-d4 acid has nearly identical chromatographic properties to native pentanoic acid, it co-elutes from the liquid chromatography (LC) column. This is critical because it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source at the same time.
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Mass Difference: The four-dalton mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
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Ratio-based Quantification: By adding a known amount of the internal standard to every sample and calibrator, a ratio of the analyte's peak area to the internal standard's peak area is calculated. Any sample loss during extraction or fluctuation in instrument response will affect both compounds equally, keeping the ratio constant and directly proportional to the analyte's concentration. This ratio-based approach is the cornerstone of the assay's accuracy and precision.
Experimental Protocol: Quantification of Pentanoic Acid in Human Plasma
This section provides a detailed, step-by-step methodology for the quantification of pentanoic acid in human plasma using Pentanoic-2,2,3,3-d4 acid as an internal standard. This protocol is a representative example and may require optimization for specific applications and instrumentation.
3.1. Materials and Reagents
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Pentanoic-2,2,3,3-d4 acid (CAS 1219804-71-3)
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Pentanoic acid (CAS 109-52-4)
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Human plasma (K2-EDTA)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Phosphate-buffered saline (PBS)
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
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LC-MS/MS system
3.2. Preparation of Stock and Working Solutions
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Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Pentanoic-2,2,3,3-d4 acid in acetonitrile.
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Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve pentanoic acid in acetonitrile.
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Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with 50:50 (v/v) acetonitrile:water.
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Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or PBS) to cover the desired concentration range.
3.3. Sample Preparation: Protein Precipitation
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Thaw plasma samples, calibration standards, and quality controls on ice.
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To 50 µL of each sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (10 µg/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
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Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
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Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3.4. LC-MS/MS Analysis
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LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to separate pentanoic acid from other matrix components.
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Injection Volume: 5 µL.
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Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
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MRM Transitions:
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Pentanoic acid: Q1 m/z 101.1 -> Q3 m/z 57.1
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Pentanoic-2,2,3,3-d4 acid: Q1 m/z 105.1 -> Q3 m/z 61.1
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Note: MRM transitions should be optimized for the specific instrument used.
3.5. Data Analysis and Quantification
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the peak area ratio (analyte/internal standard) for all samples.
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Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x² weighting is often appropriate.
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Determine the concentration of pentanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Figure 2: Experimental Workflow for Plasma Sample Analysis.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe and effective use of all laboratory reagents is paramount.
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Safety Precautions: Pentanoic acid and its deuterated analog are corrosive and can cause skin and eye burns.[4] Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7]
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Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[5][7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]
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Storage: Store Pentanoic-2,2,3,3-d4 acid in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] Recommended storage is often at room temperature, away from light and moisture.[8][9]
Conclusion
Pentanoic-2,2,3,3-d4 acid is an indispensable tool for researchers and scientists requiring accurate and precise quantification of pentanoic acid and related compounds. Its stable isotopic label and chemical similarity to the native analyte make it the ideal internal standard for overcoming the challenges of variability in complex sample matrices. By following the principles of stable isotope dilution and employing rigorous analytical protocols, this compound enables the generation of high-quality, reliable data essential for advancing research and development in numerous scientific fields.
References
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ChemSRC. (n.d.). Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, ammonium salt (1:1) Safety Data Sheets. Retrieved from [Link]
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PubChem. (n.d.). Pentanoic Acid. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
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